Hasubanan
Hasubanan
Hasubanan is an isoquinoline alkaloid fundamental parent and an isoquinoline alkaloid.
Brand Name:
Vulcanchem
CAS No.:
14510-67-9
VCID:
VC20967019
InChI:
InChI=1S/C16H21N/c1-2-6-14-13(5-1)7-10-16-9-4-3-8-15(14,16)11-12-17-16/h1-2,5-6,17H,3-4,7-12H2/t15-,16+/m1/s1
SMILES:
C1CCC23CCC4=CC=CC=C4C2(C1)CCN3
Molecular Formula:
C16H21N
Molecular Weight:
227.34 g/mol
Hasubanan
CAS No.: 14510-67-9
Cat. No.: VC20967019
Molecular Formula: C16H21N
Molecular Weight: 227.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Hasubanan is an isoquinoline alkaloid fundamental parent and an isoquinoline alkaloid. |
|---|---|
| CAS No. | 14510-67-9 |
| Molecular Formula | C16H21N |
| Molecular Weight | 227.34 g/mol |
| IUPAC Name | (1R,10S)-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2,4,6-triene |
| Standard InChI | InChI=1S/C16H21N/c1-2-6-14-13(5-1)7-10-16-9-4-3-8-15(14,16)11-12-17-16/h1-2,5-6,17H,3-4,7-12H2/t15-,16+/m1/s1 |
| Standard InChI Key | RKWPQIQYRNOTMT-CVEARBPZSA-N |
| Isomeric SMILES | C1CC[C@]23CCC4=CC=CC=C4[C@@]2(C1)CCN3 |
| SMILES | C1CCC23CCC4=CC=CC=C4C2(C1)CCN3 |
| Canonical SMILES | C1CCC23CCC4=CC=CC=C4C2(C1)CCN3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator